

Neryl Acetate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Neryl acetate

Cat. No.: B086377

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CAS Number: 141-12-8 Molecular Formula: C₁₂H₂₀O₂

This technical guide provides an in-depth overview of **neryl acetate**, a monoterpene ester with significant potential in dermatological research and cosmetic applications. The document details its physicochemical properties, synthesis, biological activity, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Neryl acetate is a colorless to pale yellow liquid with a characteristic sweet, floral, and citrusy aroma.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	196.29 g/mol	[2][3]
CAS Number	141-12-8	[2][3]
Appearance	Colorless to pale yellow liquid	[4]
Odor	Sweet, floral, reminiscent of orange blossom and rose	[5][6]
Boiling Point	230 - 231 °C	[4]
Density	0.905 - 0.914 g/cm ³ @ 25°C	[7]
Refractive Index	1.458 - 1.464 @ 20°C	[4][7]
Solubility	Soluble in ethanol and ether; insoluble in water	[1][5]
Purity (typical)	96 - 100% (GC)	[4]

Synthesis of Neryl Acetate

Neryl acetate can be synthesized through several methods, including chemical and enzymatic routes.

Chemical Synthesis

A common method for synthesizing **neryl acetate** is through the esterification of nerol with acetic acid or acetic anhydride.[5] This reaction is typically catalyzed by an acid, such as sulfuric acid.[5] Another approach involves a two-step process starting from myrcene, which first undergoes a copper chloride-catalyzed addition of hydrochloric acid, followed by acetolysis with sodium ethanoate and a base like triethylamine.[3]

Enzymatic Synthesis

Enzymatic synthesis offers a "greener" alternative, often utilizing lipases to catalyze the transesterification of nerol.[8][9] This method is favored in the flavor and fragrance industry as it can yield a product considered "natural." [9]

Experimental Protocol: Lipase-Catalyzed Transesterification^[8]

- Materials: Nerol, vinyl acetate, lipase (e.g., from *Candida antarctica*), organic solvent (e.g., n-hexane), n-hexadecane (internal standard).
- Reaction Setup:
 - In a sealed flask, prepare a solution of nerol (100 mmol/L) and vinyl acetate (molar ratio of nerol to vinyl acetate of 1:5) in the chosen organic solvent.
 - Preheat the mixture to 40°C in a shaking incubator for 10 minutes.
 - Initiate the reaction by adding lipase (e.g., 24 mg).
 - Maintain the reaction at 40°C with continuous shaking (e.g., 200 rpm).
- Sample Analysis:
 - Withdraw samples at regular intervals.
 - Analyze the samples by gas chromatography (GC) to determine the yield of **neryl acetate**. Use n-hexadecane as an internal standard for quantification.
- GC Conditions:
 - Column: 30 mm x 0.22 mm SGE AC10
 - Carrier Gas: N₂ at a flow rate of 44 mL/min
 - Injector and Detector Temperature: 280°C
 - Column Temperature: 165°C
 - Split Ratio: 10:1

Biological Activity and Applications

Recent studies have highlighted the significant biological activity of **neryl acetate**, particularly its effects on the skin barrier. It is a major component of Corsican *Helichrysum italicum*

essential oil and has been shown to mediate many of its dermatological benefits.[2][10]

Enhancement of Skin Barrier Function

Neryl acetate has been demonstrated to improve skin barrier function by promoting keratinocyte differentiation and increasing the production of essential lipids and ceramides.[2][4] Transcriptomic analysis of skin explants treated with **neryl acetate** revealed the upregulation of genes involved in the formation of the cornified envelope, such as involucrin (IVL) and transglutaminase (TGM1).[2]

Experimental Protocol: Analysis of **Neryl Acetate**'s Effect on Skin Explants[2]

- Treatment: Human skin explants are treated with **neryl acetate** (e.g., 0.03% in a suitable vehicle like DMSO) for 24 hours and 5 days.
- Transcriptome Analysis:
 - Extract total RNA from the skin explants.
 - Perform microarray analysis to identify differentially expressed genes.
- Quantitative Real-Time PCR (qPCR):
 - Validate the microarray data for key genes involved in skin barrier function by qPCR.
 - Reaction Profile: Initial denaturation at 95°C for 3 minutes, followed by 45 cycles of 95°C for 20s, 60°C for 20s, and 72°C for 10s.
 - Normalization: Normalize results to housekeeping genes like POLR2A, GAPDH, and TBP.
- Immunofluorescence Staining:
 - Fix, embed, and section the skin explants.
 - Perform immunofluorescence staining for key proteins like involucrin to visualize changes in protein expression and localization.
- Lipid Staining:

- Use stains like Oil Red O to visualize total lipid content in the epidermis.
- Ceramide Analysis by LC/MS:
 - Extract lipids from the epidermis.
 - Analyze ceramide profiles using a liquid chromatography-mass spectrometry (LC/MS) system.
 - Mobile Phases: A gradient of methanol/water and methanol/isopropanol.
 - Ion Source: Atmospheric pressure chemical ionization (APCI).

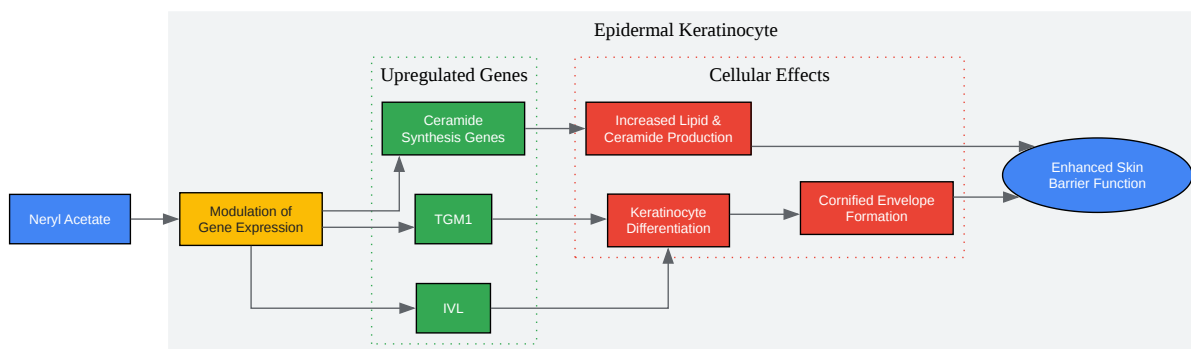
Potential Therapeutic Applications

The ability of **neryl acetate** to enhance skin barrier function suggests its potential use in formulations for dry and sensitive skin conditions.[2] It is also being investigated for its anti-inflammatory and antimicrobial properties, which could lead to new drug formulations.[11][12]

Visualizations

Proposed Mechanism of Action on Skin Barrier

The following diagram illustrates the proposed mechanism by which **neryl acetate** enhances skin barrier function based on gene expression changes observed in skin explants.

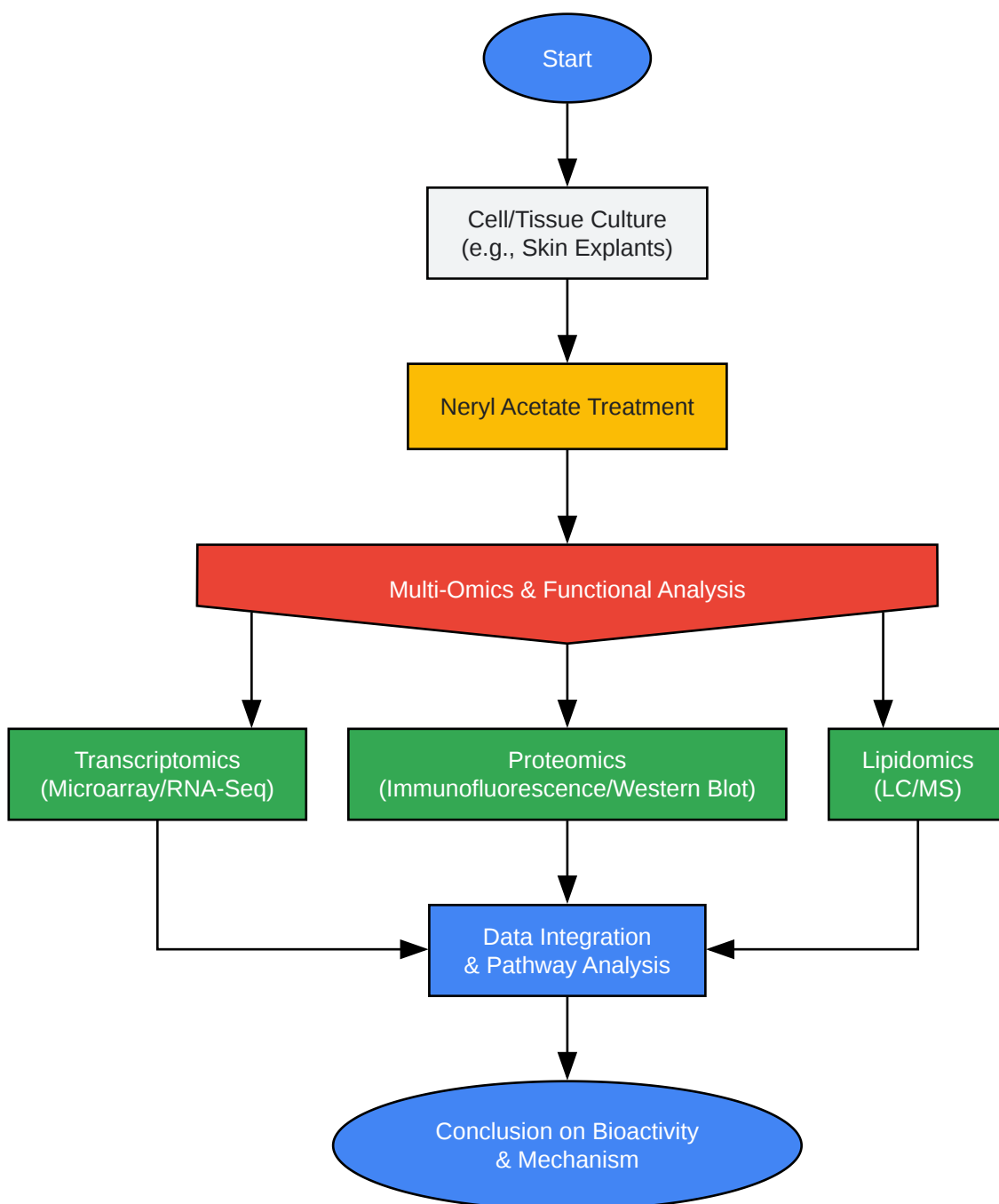


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Caption: Proposed mechanism of **neryl acetate** on skin barrier enhancement.

Experimental Workflow for Bioactivity Screening

This diagram outlines a general workflow for investigating the biological activity of **neryl acetate**.



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Caption: General experimental workflow for **neryl acetate** bioactivity.

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